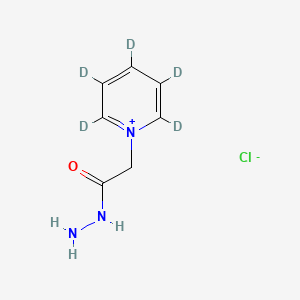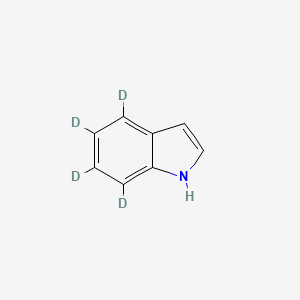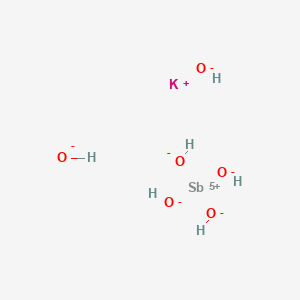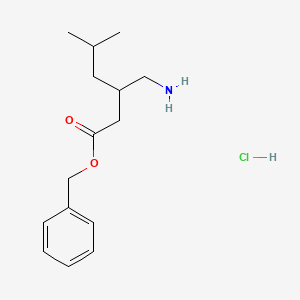![molecular formula C20H19Cl3N2O2S B8084197 N-[(4-chloro-2-methylphenyl)methyl]-1-(4-chlorophenyl)-N-[(5-nitrothiophen-2-yl)methyl]methanamine;hydrochloride](/img/structure/B8084197.png)
N-[(4-chloro-2-methylphenyl)methyl]-1-(4-chlorophenyl)-N-[(5-nitrothiophen-2-yl)methyl]methanamine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GSK2945 (hydrochloride) is a highly specific antagonist of the Rev-erbα (reverse erythroblastosis virus α) receptor, which is involved in the regulation of various metabolic processes. This compound enhances the level of cholesterol 7α-hydroxylase (CYP7A1) and cholesterol metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
GSK2945 (hydrochloride) is synthesized through a series of chemical reactions involving tertiary amines. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the free form of GSK2945 is prone to instability, and thus, the stable salt form (GSK2945 hydrochloride) is preferred for research purposes .
Industrial Production Methods
The industrial production methods for GSK2945 (hydrochloride) are not widely published. Typically, such compounds are produced in controlled laboratory environments following stringent protocols to ensure purity and stability.
Chemical Reactions Analysis
Types of Reactions
GSK2945 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: Enhances the transcriptional activity of Rev-erbα.
Substitution: Increases levels of CYP7A1 in primary hepatocytes
Common Reagents and Conditions
Reagents: DMSO (Dimethyl sulfoxide) is commonly used as a solvent.
Conditions: Incubation times of 12 to 24 hours at specific concentrations (e.g., 20 μM) are typical for in vitro studies
Major Products
The major products formed from these reactions include increased levels of CYP7A1 and Lrh-1/LRH-1 mRNA and protein in primary hepatocytes .
Scientific Research Applications
GSK2945 (hydrochloride) has several scientific research applications:
Chemistry: Used as a specific antagonist in studies involving the Rev-erbα receptor.
Biology: Enhances cholesterol metabolism and CYP7A1 levels in primary hepatocytes.
Medicine: Potential therapeutic applications in regulating cholesterol levels and metabolic disorders.
Industry: Utilized in the development of research tools and assays for studying metabolic pathways
Mechanism of Action
GSK2945 (hydrochloride) exerts its effects by antagonizing the Rev-erbα receptor. This interaction enhances the transcriptional activity of Rev-erbα and increases the levels of cholesterol 7α-hydroxylase (CYP7A1). The molecular targets involved include the Rev-erbα receptor and the Bmal1 gene, which is a target gene of REV-ERBs .
Comparison with Similar Compounds
Similar Compounds
SR9009: Another Rev-erbα agonist with similar effects on metabolic processes.
SR9011: A compound with comparable activity in enhancing cholesterol metabolism.
Uniqueness
GSK2945 (hydrochloride) is unique due to its high specificity and stability in the hydrochloride form. It has distinct EC50 values of 21.5 μM and 20.8 μM for mouse and human Rev-erbα receptors, respectively .
Properties
IUPAC Name |
N-[(4-chloro-2-methylphenyl)methyl]-1-(4-chlorophenyl)-N-[(5-nitrothiophen-2-yl)methyl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18Cl2N2O2S.ClH/c1-14-10-18(22)7-4-16(14)12-23(11-15-2-5-17(21)6-3-15)13-19-8-9-20(27-19)24(25)26;/h2-10H,11-13H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRNMOPTYOFRUFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)CN(CC2=CC=C(C=C2)Cl)CC3=CC=C(S3)[N+](=O)[O-].Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19Cl3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(1-benzylpyrazol-4-yl)oxy-1H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B8084114.png)



![5-[2-ethoxy-5-(4-methyl-4-oxidopiperazin-4-ium-1-yl)sulfonylphenyl]-1-methyl-3-propyl-4H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B8084140.png)









